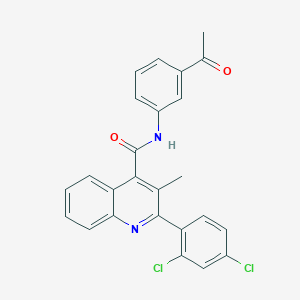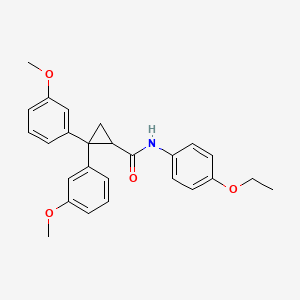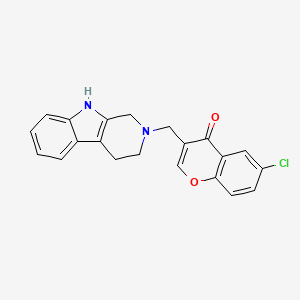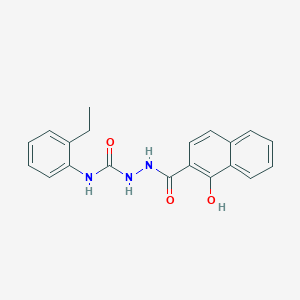
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene, also known as DCMF, is a chemical compound that belongs to the family of chromenes. It is a synthetic compound that has been synthesized using various chemical methods. DCMF has been the focus of scientific research due to its potential application in the field of medicine.
Mechanism of Action
The mechanism of action of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K).
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene in lab experiments include its synthetic availability, relatively low cost, and its potential application in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are various future directions for the study of 1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene. One potential direction is the development of this compound as a potential anti-cancer drug. Another direction is the study of the mechanism of action of this compound to better understand its pharmacological effects. Additionally, the potential application of this compound in the treatment of bacterial infections should be further explored. The synthesis of analogs of this compound with improved pharmacological properties is also an area of future research.
Synthesis Methods
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene can be synthesized using various chemical methods such as the Pechmann reaction, Friedel-Crafts reaction, and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing this compound is the Pechmann reaction. This reaction involves the condensation of resorcinol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-(dichloromethylene)-3-(4-ethoxyphenyl)-6,7-dimethoxy-1H-isochromene has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential application in the treatment of bacterial infections.
Properties
IUPAC Name |
1-(dichloromethylidene)-3-(4-ethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c1-4-25-14-7-5-12(6-8-14)16-9-13-10-17(23-2)18(24-3)11-15(13)19(26-16)20(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLWFHAJTHDSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)


![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
